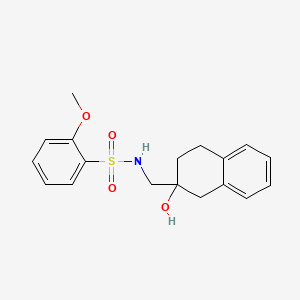

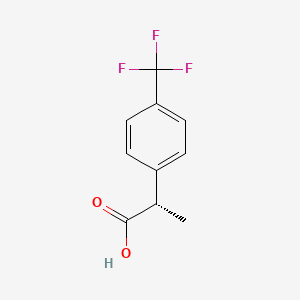

![molecular formula C21H23N3O4S B2840845 N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 851408-52-1](/img/structure/B2840845.png)

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common method involves the condensation of an aromatic diamine with a dicarbonyl derivative . Other methods include oxidation of aromatic diamines with many organic materials, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring system containing a benzene ring and a pyridine ring. The presence of nitrogen in the pyridine ring makes quinoline a heterocyclic compound .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including diazotization, nitration, oxidation, and substitution reactions. They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用

Structural and Chemical Properties

- Host–Guest Complex Formation and Fluorescence: N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, related amide-containing isoquinoline derivatives, exhibit interesting host–guest complex formation with aromatic diols. These complexes demonstrate enhanced fluorescence emission at lower wavelengths compared to the parent compounds. However, the protonated state of these compounds is not fluorescence active, indicating a unique interplay between structural conformation and optical properties (Karmakar, Sarma, & Baruah, 2007).

Crystallography and Molecular Geometry

- Spatial Orientation in Salt Formation: Derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide show varied spatial orientations when forming salts. The protonated perchlorate salt of this compound adopts a tweezer-like geometry, indicating the versatility of these molecules in adopting different molecular shapes which is essential in crystal engineering and pharmaceutical formulation (Kalita & Baruah, 2010).

Biological Interactions and Applications

- Antitubercular Agents: A study on 2-(quinolin-4-yloxy)acetamides found them to be potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds were effective against both drug-susceptible and drug-resistant strains, showing promise as potential antitubercular agents (Pissinate et al., 2016).

- Antimicrobial and Antiprotozoal Agents: N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides display promising antimicrobial and antiprotozoal activities, suggesting their potential in treating infections and diseases caused by microorganisms and protozoa (Patel et al., 2017).

Synthesis and Chemical Analysis

- Microwave Irradiation Synthesis: N-(4-Methylphenyl) acetamide, a compound related to the query chemical, can be synthesized under microwave irradiation, demonstrating the potential for efficient and rapid synthesis methods for similar compounds (Liu Chang-chu, 2014).

Quantum Chemical Studies

- Inhibition Efficiencies of Quinoxalines: Quantum chemical calculations on quinoxalines, including similar compounds, have been performed to determine their efficacy as corrosion inhibitors for metals. This highlights the potential application of these compounds in industrial settings (Zarrouk et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .

Mode of Action

It’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Biochemical Pathways

It’s known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have a wide range of biological activities .

Result of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown unique biological activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHSERHDHQKCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

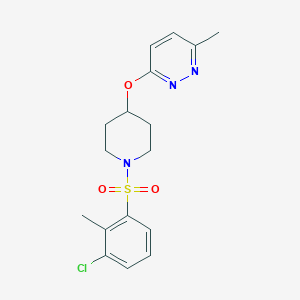

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

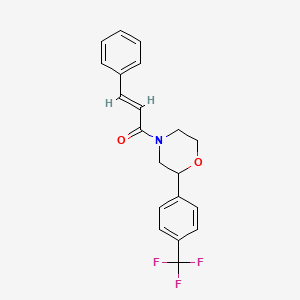

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

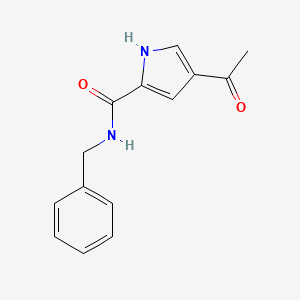

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B2840779.png)

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2840784.png)